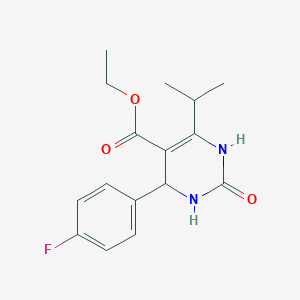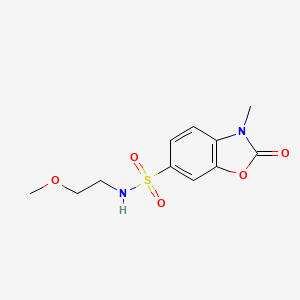![molecular formula C18H20N2O2S B4230411 N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4230411.png)
N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide
Übersicht
Beschreibung
N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring and a phenyl ring connected through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-aminobenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a thiophene ring and a phenyl ring, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(19-14-5-2-1-3-6-14)13-8-10-15(11-9-13)20-18(22)16-7-4-12-23-16/h4,7-12,14H,1-3,5-6H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXZEJZNUXEGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-{4-bromo-2-[(isobutylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4230330.png)
![5-chloro-2-(methylthio)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4230336.png)
![1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4230341.png)
![5-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]furan-2-carbaldehyde](/img/structure/B4230351.png)
![N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide](/img/structure/B4230365.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4230367.png)

methanone](/img/structure/B4230380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4230386.png)
![1-{[6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]amino}-2,5-pyrrolidinedione](/img/structure/B4230401.png)

![ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B4230415.png)

![methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4230425.png)
